N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl ring substituted with a hydrazinyl-oxoethyl group and an acetamide group, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Hydrazinyl-Oxoethyl Group: This step involves the reaction of the cyclopentyl ring with an appropriate hydrazine derivative, followed by oxidation to introduce the oxo group.
Acetylation: The final step involves the acetylation of the hydrazinyl-oxoethyl substituted cyclopentyl ring using acetic anhydride under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include azo compounds, hydroxyl derivatives, and various substituted acetamide derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The oxo group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclohexyl]acetamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.
N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopropyl]acetamide: Similar structure but with a cyclopropyl ring.
N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclobutyl]acetamide: Similar structure but with a cyclobutyl ring.
Uniqueness
N-[(1R,3S)-3-(2-Hydrazinyl-2-oxoethyl)cyclopentyl]acetamide is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties compared to its analogs. The cyclopentyl ring provides a balance between ring strain and flexibility, making it a versatile scaffold for further modifications.
Properties
IUPAC Name |
N-[(1R,3S)-3-(2-hydrazinyl-2-oxoethyl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-6(13)11-8-3-2-7(4-8)5-9(14)12-10/h7-8H,2-5,10H2,1H3,(H,11,13)(H,12,14)/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUOWJFEECDGTM-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CC[C@@H](C1)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.